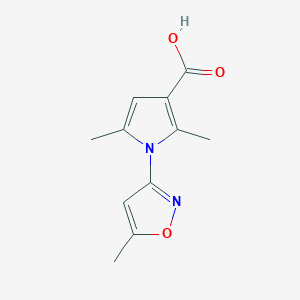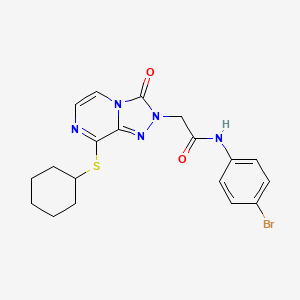
N-(2-chlorobenzyl)-6-(3-methylphenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-6-(3-methylphenyl)nicotinamide, also known as C21H19ClN2O, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-6-(3-methylphenyl)nicotinamide
Anticancer Properties: This compound has shown promise as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. It exhibits cytotoxicity by inducing apoptosis and inhibiting cell proliferation. Further studies are needed to explore its mechanism of action and potential clinical applications .
Anti-Inflammatory Activity: N-(2-chlorobenzyl)-6-(3-methylphenyl)nicotinamide has demonstrated anti-inflammatory properties. It modulates inflammatory pathways by suppressing pro-inflammatory cytokines and enzymes. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects: In preclinical models, this compound has shown neuroprotective effects against oxidative stress and neurodegenerative conditions. It enhances neuronal survival and reduces neuroinflammation. Researchers are exploring its application in neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
Antimicrobial Activity: Studies indicate that N-(2-chlorobenzyl)-6-(3-methylphenyl)nicotinamide possesses antimicrobial properties. It inhibits bacterial growth and biofilm formation. Potential applications include developing novel antibiotics or antiseptics .
N-(4-bromophenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
GABA Receptor Modulation: This compound interacts with gamma-aminobutyric acid (GABA) receptors, affecting neurotransmission. It may have anxiolytic or sedative effects. Researchers are investigating its potential as a novel anxiolytic drug .
Antifungal Properties: N-(4-bromophenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide exhibits antifungal activity against various fungal strains. It disrupts fungal cell membranes and inhibits growth. Applications could include developing antifungal medications .
Anti-Alzheimer’s Potential: Preliminary studies suggest that this compound may modulate amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer’s disease. Researchers are investigating its ability to prevent Aβ plaque formation and cognitive decline .
Metabolic Disorders: N-(4-bromophenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide has been explored for its effects on metabolic pathways. It may influence glucose metabolism and lipid homeostasis. Further research is needed to understand its potential in managing metabolic disorders .
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN5O2S/c20-13-6-8-14(9-7-13)22-16(26)12-25-19(27)24-11-10-21-18(17(24)23-25)28-15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVWYAMKWAOTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-6-(3-methylphenyl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide](/img/structure/B2565347.png)
![2-Benzylsulfanyl-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2565348.png)
![1-[(1-Ethyl-3-methylpyrazol-4-yl)methyl]pyrazole-4-ylamine](/img/structure/B2565349.png)
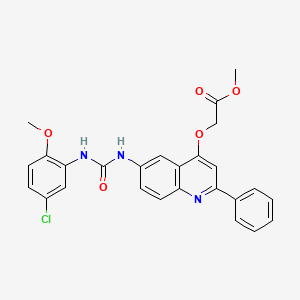
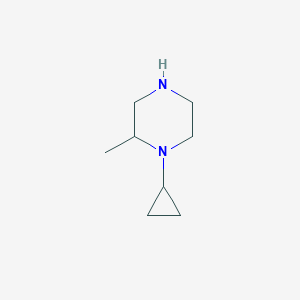

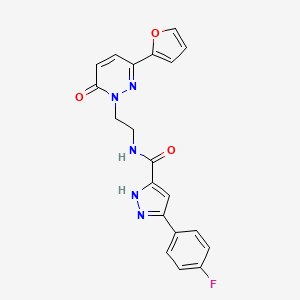
![N-cyclopropyl-2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2565357.png)
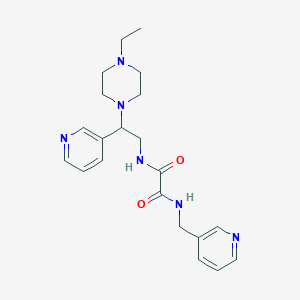
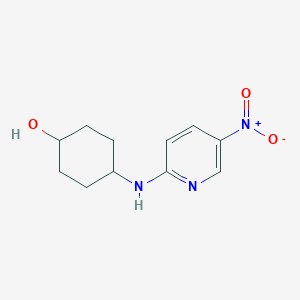
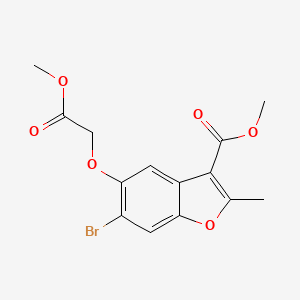
![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2565366.png)
